Benzo[d]thiazole-5-carbaldehyde
CAS No.: 394223-38-2
Cat. No.: VC21095010
Molecular Formula: C8H5NOS
Molecular Weight: 163.2 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[d]thiazole-5-carbaldehyde - 394223-38-2](/images/no_structure.jpg)
Specification
CAS No. | 394223-38-2 |
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Molecular Formula | C8H5NOS |
Molecular Weight | 163.2 g/mol |
IUPAC Name | 1,3-benzothiazole-5-carbaldehyde |
Standard InChI | InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H |
Standard InChI Key | YMEMSAXFUBUVNV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C=O)N=CS2 |
Canonical SMILES | C1=CC2=C(C=C1C=O)N=CS2 |
Introduction
Chemical Structure and Properties
Benzo[d]thiazole-5-carbaldehyde (CAS: 394223-38-2) is characterized by a fused bicyclic structure containing both benzene and thiazole moieties, with a carbonyl group (-CHO) positioned at the 5-position of the benzothiazole framework . Its molecular formula is C₈H₅NOS with a molecular weight of 163.20 g/mol . The compound's structure integrates the benzothiazole heterocycle with the reactivity of an aldehyde functional group, making it particularly valuable for further chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of Benzo[d]thiazole-5-carbaldehyde are summarized in Table 1:
Benzo[d]thiazole-5-carbaldehyde is commonly found in solid form and possesses reactivity characteristic of both aldehydes and heterocyclic compounds. Its aldehyde functionality makes it susceptible to nucleophilic addition reactions, while the benzothiazole ring provides opportunities for various substitution reactions.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of Benzo[d]thiazole-5-carbaldehyde, with varying levels of efficiency and yield.
Conventional Synthesis
The conventional synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with suitable precursors. For Benzo[d]thiazole-5-carbaldehyde specifically, this approach would be modified to introduce the aldehyde functionality at the 5-position. The reaction typically proceeds under acidic conditions, facilitating the cyclization of the thiazole ring .
Modern Synthetic Approaches
Recent advances in synthetic methodologies have provided more efficient routes to benzothiazole derivatives. One approach described in the literature involves the use of arylisothiocyanates and formamides in the presence of n-Bu₄NI and t-BuOOH (TBHP) . This reaction proceeds through the decarbonylation of formamide, formation of an aminyl radical, its addition to isothiocyanate, and subsequent cyclization of S-centered radical intermediates . For substituted benzothiazoles, the yield is significantly influenced by the nature and position of substituents in the phenyl ring .
Synthetic Route for Hydroxy-Substituted Benzothiazoles
An alternative approach described for hydroxy-substituted benzothiazoles involves a cyclization reaction that provides control over the position of substituents . This method is particularly valuable for creating benzothiazoles with substituents at specific positions, which could be adapted for the synthesis of Benzo[d]thiazole-5-carbaldehyde by incorporating appropriate protecting groups and functional group transformations .
A key feature of this approach is the ability to direct cyclization through the use of protecting groups, ensuring that the reaction proceeds in the desired direction and with high selectivity . For example, using tert-butyldimethylsilyl protection can hinder cyclization at one position while favoring it at another, allowing for greater control over the final product structure .
Chemical Reactivity and Transformations
Benzo[d]thiazole-5-carbaldehyde exhibits rich chemical reactivity due to its aldehyde functional group and heterocyclic structure.
Reactions of the Aldehyde Group
The aldehyde group in Benzo[d]thiazole-5-carbaldehyde can participate in numerous transformations:
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Condensation reactions: The aldehyde readily undergoes condensation with amine derivatives to form imines or Schiff bases. A notable example is the reaction with hydrazine derivatives to form hydrazones, which have been explored for their biological activities . The formation of hydrazones is confirmed by the presence of an absorption band at 1612-1630 cm⁻¹ for the imine group .
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Oxidation reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid, which expands the range of potential derivatives and applications.
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Reduction reactions: Reduction of the aldehyde yields the corresponding alcohol, which can serve as a precursor for further functionalization.
Derivatization for Biological Applications
The reactivity of Benzo[d]thiazole-5-carbaldehyde enables the creation of various derivatives with enhanced biological properties. For instance, hydrazone derivatives of benzothiazoles have been synthesized and evaluated for their inhibitory effects on H⁺/K⁺ ATPase and anti-inflammatory activities . Some of these compounds displayed excellent inhibitory activity, with IC₅₀ values lower than those of standard compounds like omeprazole .
Biological Activities
Benzothiazole derivatives, including those related to Benzo[d]thiazole-5-carbaldehyde, have demonstrated diverse biological activities that make them valuable in medicinal chemistry.
Anticancer Properties
Benzothiazole derivatives have shown promising anticancer activities against multiple cancer cell lines . For example, hydroxyl-substituted benzothiazole compounds have exhibited significant activity against MCF-7 breast cancer cells, with GI₅₀ values as low as 0.4 μM . The anticancer activity of these compounds appears to be influenced by the position and nature of substituents on both the benzothiazole ring and any attached phenyl groups .
Table 2: Selected anticancer activities of benzothiazole derivatives
Antimicrobial Activity
Benzothiazole compounds have demonstrated significant antimicrobial properties against various pathogens . Studies indicate that structural modifications to the benzothiazole scaffold can enhance their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Structure-Activity Relationships
The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents. For instance, hydroxyl substituents at specific positions on attached phenyl rings have been found to enhance anticancer activity . Similarly, the incorporation of hydrazine-based functionalities at the C-2 position has shown remarkable enhancement of anti-tumor potential .
Comparison with Related Compounds
Benzo[d]thiazole-5-carbaldehyde shares structural similarities with several other heterocyclic compounds, each with unique properties and applications.
Comparison with Positional Isomers
1,3-Benzothiazole-2-carbaldehyde (CAS: 6639-57-2) differs from Benzo[d]thiazole-5-carbaldehyde in the position of the aldehyde group . While Benzo[d]thiazole-5-carbaldehyde has the aldehyde at position 5 on the benzene ring portion, 1,3-Benzothiazole-2-carbaldehyde has it at position 2 on the thiazole ring portion . This positional difference significantly affects the compound's reactivity, physical properties, and potential applications.
Physical properties of 1,3-Benzothiazole-2-carbaldehyde include:
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Appearance: White to light yellow powder to crystal
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Melting point: 73.0 to 77.0 °C
Comparison with 2-Methylbenzo[d]thiazole-5-carbaldehyde
2-Methylbenzo[d]thiazole-5-carbaldehyde retains the aldehyde at the 5-position but introduces a methyl group at position 2, altering its electronic properties and potentially its biological activities.
Comparison with 2,1,3-Benzothiadiazole-5-carbaldehyde
2,1,3-Benzothiadiazole-5-carbaldehyde (CAS: 71605-72-6) represents a different heterocyclic system with a molecular formula of C₇H₄N₂OS . Despite the similar name and presence of an aldehyde group at position 5, the core structure differs significantly, featuring a benzothiadiazole rather than a benzothiazole ring system .
Table 3: Comparison of structural features of related compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference from Benzo[d]thiazole-5-carbaldehyde |
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Benzo[d]thiazole-5-carbaldehyde | C₈H₅NOS | 163.20 g/mol | Reference compound |
1,3-Benzothiazole-2-carbaldehyde | C₈H₅NOS | 163.19 g/mol | Aldehyde at position 2 instead of 5 |
2-Methylbenzo[d]thiazole-5-carbaldehyde | C₉H₇NOS | 177.22 g/mol | Additional methyl group at position 2 |
2,1,3-Benzothiadiazole-5-carbaldehyde | C₇H₄N₂OS | 164.18 g/mol | Different heterocyclic core (benzothiadiazole) |
Applications in Medicinal Chemistry and Drug Development
The versatility of Benzo[d]thiazole-5-carbaldehyde makes it valuable in various applications, particularly in medicinal chemistry and drug development.
As a Building Block for Bioactive Compounds
Benzo[d]thiazole-5-carbaldehyde serves as an important building block for the synthesis of various bioactive compounds . Its aldehyde functionality provides a convenient handle for further derivatization through condensation reactions, enabling the creation of diverse libraries of compounds for biological screening .
Development of Targeted Therapeutics
The development of benzothiazole derivatives as targeted therapeutics has gained significant attention in recent years . For instance, benzothiazole-based compounds have been investigated for their potential as DprE1 inhibitors in Mycobacterium tuberculosis, showing promise as anti-tubercular agents . Similarly, derivatives have been explored for their activity against various cancer types, including leukemia, breast cancer, and colon cancer .
Structure-Based Drug Design
The well-defined structure of Benzo[d]thiazole-5-carbaldehyde and related compounds facilitates structure-based drug design efforts. Understanding the relationship between structural features and biological activity enables rational modification to enhance potency, selectivity, and pharmacokinetic properties .
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